[(2-Cyclopropyl-4-methyl-1,3-thiazol-5-yl)methyl]-amine dihydrochloride
Overview
Description
“[(2-Cyclopropyl-4-methyl-1,3-thiazol-5-yl)methyl]-amine dihydrochloride” is a chemical compound with the molecular formula C8H12N2S . It has a molecular weight of 168.26 g/mol . This compound is used for pharmaceutical testing and is considered a high-quality reference standard for accurate results .
Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis
The compound is likely to have properties similar to other thiazole derivatives. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .Scientific Research Applications
Pharmaceutical Testing
This compound is utilized in pharmaceutical testing as a high-quality reference standard . Reference standards are crucial for ensuring the consistency and reliability of pharmaceutical products by providing a benchmark against which the products can be compared.
Antimicrobial Activity
Thiazole derivatives, such as our compound of interest, have been reported to exhibit antimicrobial properties . This makes them valuable in the development of new antimicrobial drugs that could be effective against resistant strains of bacteria.
Antitumor and Cytotoxic Activity
Research has indicated that thiazole compounds can have antitumor and cytotoxic effects . This suggests potential applications in cancer therapy, where these compounds could be used to develop new chemotherapeutic agents.
Neuroprotective Applications
Thiazoles are being explored for their neuroprotective properties . This compound could play a role in regulating central inflammation and controlling brain inflammation processes, which is significant in the treatment of neurodegenerative diseases.
Synthesis of Bioactive Molecules
The compound is involved in the synthesis of bioactive molecules, particularly in aqueous mediums . This is essential for creating new drugs with improved solubility and bioavailability.
Antifungal and Antiviral Properties
Thiazole derivatives are known to possess antifungal and antiviral activities . This opens up avenues for research into treatments for fungal infections and viral diseases, including those caused by emerging pathogens.
Chemical Research Accelerators
Thiazoles serve as accelerators in chemical reactions . This application is vital in research and industrial processes where speed and efficiency of chemical synthesis are of paramount importance.
Mechanism of Action
Mode of Action
It’s known that thiazole derivatives can interact with multiple receptors , suggesting that this compound may also interact with various targets to exert its effects.
Biochemical Pathways
Thiazole derivatives have been found to possess diverse biological activities , indicating that this compound may affect multiple biochemical pathways.
properties
IUPAC Name |
(2-cyclopropyl-4-methyl-1,3-thiazol-5-yl)methanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2S.2ClH/c1-5-7(4-9)11-8(10-5)6-2-3-6;;/h6H,2-4,9H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZOYZBDAYQKDPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2CC2)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(2-Cyclopropyl-4-methyl-1,3-thiazol-5-yl)methyl]-amine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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